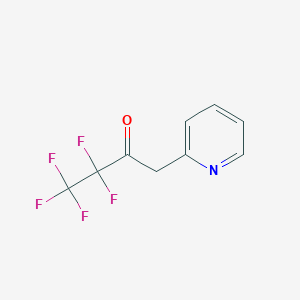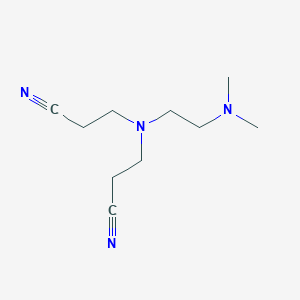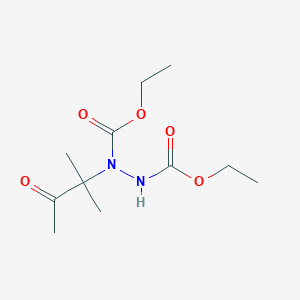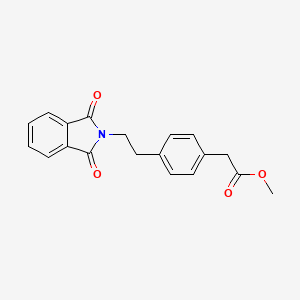
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer high yields and efficiency, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in the development of photochromic materials and polymer additives .
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and ability to bind to biological molecules. This binding can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate can be compared with other similar compounds such as indole derivatives and other N-isoindoline-1,3-diones. These compounds share similar structural features and reactivity but may differ in their specific applications and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
List of Similar Compounds:- Indole derivatives
- N-isoindoline-1,3-diones
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Amlodipine impurity A
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
methyl 2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]acetate |
InChI |
InChI=1S/C19H17NO4/c1-24-17(21)12-14-8-6-13(7-9-14)10-11-20-18(22)15-4-2-3-5-16(15)19(20)23/h2-9H,10-12H2,1H3 |
Clave InChI |
CXDGGVPIIKMENR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


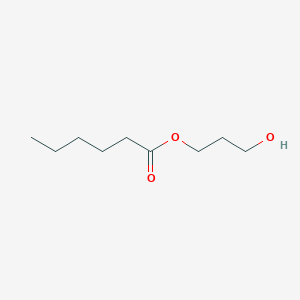

![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
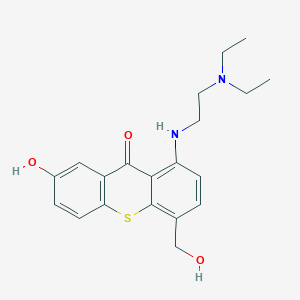
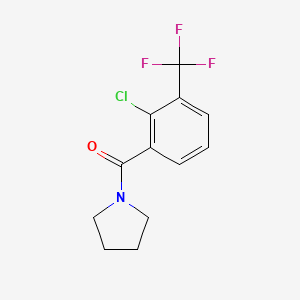
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
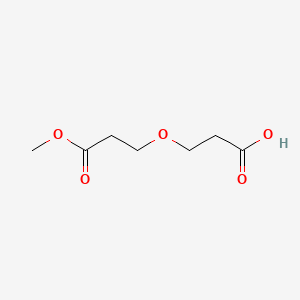
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
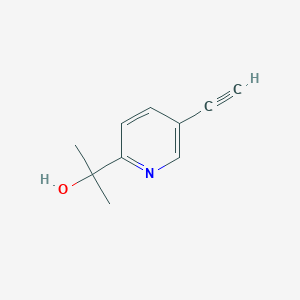
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
